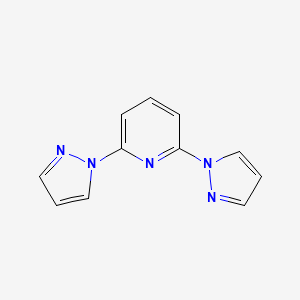

2,6-Di(1-pyrazolyl)pyridine

Beschreibung

Historical Development and Significance in Coordination Chemistry

The study of 2,6-di(pyrazol-1-yl)pyridine and its derivatives as ligands has been an active area of research for several decades. researchgate.net These compounds rose to prominence as versatile alternatives to the more traditional terpyridine ligands. researchgate.netresearchgate.net The significance of the bpp ligand system lies in its remarkable synthetic flexibility; synthetic procedures are available that allow for derivatization at nearly every position on both the pyridine (B92270) and pyrazole (B372694) rings. researchgate.netresearchgate.netwhiterose.ac.uk This adaptability has enabled researchers to systematically modify the ligand's properties to fine-tune the behavior of the resulting metal complexes.

A primary area where bpp ligands have made a substantial impact is in the field of spin-crossover (SCO) phenomena. researchgate.netmdpi.com Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are among the most extensively studied families of SCO compounds, prized for their often-abrupt spin transitions at accessible temperatures. researchgate.netacs.org The ability to append various functional groups to the bpp skeleton has allowed for the creation of multifunctional SCO molecular switches with applications in sensors and information storage. researchgate.netmdpi.com Beyond SCO, bpp complexes are significant in the development of luminescent materials and catalysts. chemimpex.comresearchgate.net

Structural Analogy to Terpyridines and Distinctive Features

2,6-Di(1-pyrazolyl)pyridine is widely regarded as a structural analogue of 2,2':6',2''-terpyridine (terpy), a classic tridentate ligand in coordination chemistry. researchgate.netresearchgate.net Both ligands feature a planar arrangement of three nitrogen donor atoms, which is ideal for forming pseudo-octahedral complexes with metal ions. The fundamental structural difference is the substitution of the two terminal pyridine rings of terpy with pyrazole rings in bpp. researchgate.net

This seemingly subtle change introduces several distinctive features that set bpp apart from terpy:

Electronic Properties : The replacement of pyridine with pyrazole rings leads to differences in basicity and π-orbital energy. researchgate.net Pyrazole is a different electronic environment than pyridine, which influences the ligand field strength and the metal-ligand backbonding.

Physicochemical Properties : The electronic and structural differences result in distinct kinetic stability and physicochemical properties for the metal complexes. researchgate.net For instance, the spin state of iron(II) complexes is highly sensitive to these variations. mdpi.com

| Feature | This compound (bpp) | 2,2':6',2''-terpyridine (terpy) |

|---|---|---|

| Core Structure | Pyridine-diyl central unit | Pyridine-diyl central unit |

| Terminal Heterocycles | Two 1H-pyrazol-1-yl rings | Two pyridin-2-yl rings |

| Donor Atoms | N,N,N (tridentate) | N,N,N (tridentate) |

| Key Distinction | Substitution of terminal pyridines with pyrazoles alters electronic properties and steric profile. researchgate.net | Archetypal tridentate N,N,N-donor ligand. researchgate.net |

| Impact on Complexes | Leads to different kinetic stability and unique physicochemical properties, notably in spin-crossover behavior. researchgate.net | Forms highly stable but often more rigid complexes. |

Scope and Research Focus of this compound in Academic Research

The academic research landscape for this compound is broad, though it is dominated by its application in materials chemistry, particularly the study of spin-crossover (SCO) materials. researchgate.netresearchgate.net

Spin-Crossover (SCO) Materials : The [Fe(bpp)₂]²⁺ framework is a workhorse in SCO research. mdpi.comacs.org Scientists exploit the ligand's synthetic versatility to study how subtle steric and electronic modifications influence the temperature, abruptness, and hysteresis of spin transitions. mdpi.com Research has included attaching various functional groups to create multifunctional materials where SCO can be coupled with other properties like luminescence or redox activity. mdpi.com

Luminescent Materials : Bpp ligands have been incorporated into luminescent lanthanide compounds, which have potential applications in biological sensing and imaging. researchgate.net

Catalysis : The strong chelating ability of bpp makes it an effective ligand in metal-catalyzed reactions, where it can enhance reaction rates and selectivity in organic synthesis. chemimpex.com

Coordination Polymers and MOFs : While challenging due to the stability of the discrete [M(bpp)₂]ⁿ⁺ core, researchers have successfully used bpp derivatives to construct coordination polymers. mdpi.com This involves using functionalized bpp ligands that can bridge between metal centers to form extended one-, two-, or three-dimensional networks. mdpi.com

| Research Area | Metal Ion Focus | Key Findings and Developments | Reference |

|---|---|---|---|

| Spin-Crossover (SCO) | Iron(II) | [Fe(bpp)₂]²⁺ complexes are a major family of SCO compounds, often showing abrupt spin transitions. The transition temperature can be tuned by ligand substitution. | researchgate.netmdpi.comacs.org |

| Iron(II) | Guest molecules (solvents) can reversibly modulate the spin-crossover behavior in the solid state. | acs.org | |

| Luminescent Probes | Lanthanides | Bpp-lanthanide complexes show promise for use in biological sensing applications. | researchgate.net |

| Catalysis | Various Transition Metals | Serves as a stabilizing ligand in metal-catalyzed reactions, enhancing selectivity and reaction rates. | chemimpex.com |

| Coordination Polymers | Iron(II), Silver(I) | Functionalized bpp ligands have been used to create 1D coordination polymers, though retaining the SCO-active {FeN₆} core is a challenge. | mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-di(pyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFEFLKDQUMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123640-38-0 | |

| Record name | 2,6-Di(1-pyrazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Ligand Functionalization

Established Synthetic Routes for 2,6-Di(1-pyrazolyl)pyridine

Several reliable methods for the synthesis of the this compound scaffold have been developed, each offering distinct advantages depending on the desired substituents and available starting materials.

Reaction of Pyrazole (B372694) with 2,6-Dibromopyridine Derivatives

A common and effective method for synthesizing the bpp core involves the nucleophilic substitution reaction between pyrazole and a 2,6-dibromopyridine derivative. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, forming the pyrazolate anion which then displaces the bromide ions on the pyridine (B92270) ring.

For instance, the reaction of two equivalents of the sodium salt of a pyrazole derivative with one equivalent of 2,6-dibromopyridine in a high-boiling solvent like diglyme at elevated temperatures yields the desired this compound product. researchgate.net A significant byproduct of this reaction can be the monosubstituted 2-bromo-6-(1-pyrazolyl)pyridine. researchgate.net

This methodology has been successfully applied to create functionalized bpp ligands. For example, reacting the sodium salt of ethyl pyrazole-4-carboxylate with 2,6-dibromopyridine produces 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine. researchgate.net Similarly, starting with 2,6-dibromopyridine-4-dicarboxylic acid and pyrazole leads to the formation of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid. mdpi.com The reaction conditions for these syntheses can vary, as summarized in the table below.

| Pyridine Precursor | Pyrazole Derivative | Product |

| 2,6-Dibromopyridine | Sodium salt of ethyl pyrazole-4-carboxylate | 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine |

| 4-Hydroxy-2,6-dibromopyridine | Deprotonated pyrazole | 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine |

| 2,6-Dibromopyridine-4-dicarboxylic acid | Pyrazole | 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylic acid |

Synthesis from 2,6-Dichloropyridine Precursors

The use of 2,6-dichloropyridine derivatives as starting materials provides an alternative and sometimes improved route for the synthesis of bpp ligands. epfl.chresearchgate.net The higher reactivity of the chloro-substituents compared to bromo-substituents can be advantageous in certain synthetic schemes.

A general approach involves the reaction of pyrazole with a 2,6-dichloropyridine in a 6:1 molar ratio, often using a phase transfer catalyst such as benzyltriethylammonium chloride in the presence of bases like potassium carbonate and potassium hydroxide. nih.gov This method has been shown to produce this compound, which can be purified through acid precipitation. nih.gov

Furthermore, the synthesis of 2,6-di(pyrazol-1-yl)-4-carboxypyridine has been shown to be more efficient when starting from 2,6-dichloro-4-carboxypyridine compared to the dibromo analogue. epfl.chresearchgate.net By carefully controlling the reaction conditions, it is also possible to isolate the monosubstituted intermediate, 2-chloro-6-pyrazol-1-yl-4-carboxypyridine, which is a valuable precursor for more complex ligands. epfl.chresearchgate.net

Utilization of Citrazinic Acid as a Starting Material

Citrazinic acid (2,6-dihydroxyisonicotinic acid) serves as a convenient and versatile starting material for producing bpp ligands that are functionalized with carboxylic acid groups at the 4-position of the pyridine ring. epfl.chresearchgate.net This approach is particularly useful for synthesizing ligands intended for applications such as dye-sensitized solar cells, where the carboxylic group acts as an anchor to semiconductor surfaces. epfl.chresearchgate.net The synthesis of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine has also been reported starting from 2,6-dihydroxy-isonicotinic acid in a multi-step process. researchgate.net

Functionalization Strategies at the Pyridine Ring

The 4-position of the pyridine ring in the bpp scaffold is a prime site for functionalization, allowing for the systematic tuning of the ligand's properties. nih.gov A wide array of substituents can be introduced at this position, significantly influencing the behavior of the resulting metal complexes. nih.gov

Introduction of Carboxylate and Ester Derivatives

Carboxylate and ester functionalities are commonly introduced at the 4-position of the pyridine ring to modulate solubility, electronic properties, and to provide a handle for further reactions. The synthesis of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid is a key step, as this compound serves as a precursor for various ester derivatives. mdpi.com

Esterification can be achieved through several methods. One approach involves converting the carboxylic acid to the corresponding acyl chloride using thionyl chloride, followed by reaction with an appropriate alcohol. mdpi.com For example, this method has been used to synthesize the 3,4-dimethoxyphenyl ester of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid. mdpi.com Alternatively, direct coupling of the carboxylic acid with an alcohol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is also effective for producing a range of ester derivatives, including phenyl and benzyl (B1604629) esters. mdpi.com

The following table summarizes the synthesis of various ester derivatives from 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid.

| Reagents and Conditions | Alcohol/Phenol | Ester Product |

| 1. SOCl₂, reflux; 2. NEt₃, DMF | 3,4-Dimethoxyphenol | 3,4-Dimethoxyphenyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate |

| DCC, DMAP | Phenyl or Benzyl Alcohols | Phenyl or Benzyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters |

| DCC, DMAP | Alkoxyphenyls or Alkyl Alcohols | 4-(Alkoxyphenyl) or Alkyl 2,6-bis{pyrazol-1-yl}pyridine-4-carboxylate esters |

Incorporation of Hydroxyl and Halogen Substituents

The introduction of hydroxyl and halogen substituents at the 4-position of the pyridine ring provides another avenue for modifying the properties of bpp ligands.

A direct route to a hydroxyl-functionalized bpp is the reaction of deprotonated pyrazole with 4-hydroxy-2,6-dibromopyridine, which yields 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine. researchgate.net An alternative, multi-step synthesis starting from 2,6-dihydroxy-isonicotinic acid can produce 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine. researchgate.net

This hydroxymethyl derivative serves as a valuable precursor for halogenation. For instance, reaction with 48% hydrobromic acid converts 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine into 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine. researchgate.net This bromomethyl derivative is a reactive intermediate that can be used to introduce a wide range of other functional groups. researchgate.net

| Precursor | Reagent | Product |

| 4-Hydroxy-2,6-dibromopyridine | Pyrazole, Base | 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine |

| 2,6-Di(pyrazol-1-yl)-4-hydroxymethylpyridine | 48% HBr | 2,6-Di(pyrazol-1-yl)-4-bromomethylpyridine |

Attachment of Extended Aromatic and Redox-Active Units (e.g., Tetrathiafulvalene)

The integration of redox-active moieties, such as tetrathiafulvalene (TTF), onto the this compound framework has been a significant area of research. These functionalized ligands can lead to the development of novel materials with interesting electronic and magnetic properties.

One synthetic approach involves the reaction of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine with a TTF derivative. For instance, a TTF unit bearing thiol groups can be attached to the bpp core through a nucleophilic substitution reaction. Specifically, 4,5-bis(2'-cyano-ethylthio)-4',5'-ethylenedithiotetrathiafulvene can be treated with sodium methoxide to generate the corresponding thiolate, which then reacts with 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine to yield the desired TTF-functionalized ligand researchgate.net.

Another strategy focuses on building the pyridine ring as the final step. For example, a π-extended ligand featuring a pyrazinyl and pyridine moiety attached to a redox-active TTF core has been designed and synthesized ccspublishing.org.cn. The synthesis of 4-tetrathiafulvalene-2,6-di(pyrazin-2-yl)pyridine (L) was achieved by reacting TTF-CHO with 2-acetylpyridine in the presence of a base, followed by treatment with ammonia ccspublishing.org.cn. This ligand was then used to synthesize an electrochemically active Fe(II) complex ccspublishing.org.cn.

The resulting TTF-bpp ligands can coordinate with metal ions to form complexes that exhibit the redox activity of the TTF unit. These complexes have potential applications in the development of molecular switches and functional materials.

Derivatization with Chiral Auxiliaries

The introduction of chirality into the this compound ligand system opens up possibilities for applications in asymmetric catalysis and chiral recognition. While direct derivatization of the bpp core with chiral auxiliaries is a key strategy, the broader context of chiral heterocyclic ligands provides valuable insights.

Research into chiral heterocyclic ligands has explored the synthesis of 2,6-bis(pyrazol-1-ylmethyl)pyridine and its chiral derivatives documentsdelivered.com. This foundational work highlights the potential for creating stereochemically defined metal complexes. The synthesis of such ligands often involves the use of chiral starting materials or the resolution of racemic mixtures.

Although specific examples directly detailing the attachment of chiral auxiliaries to the this compound core are not extensively covered in the provided search results, the principles of ligand design for stereoselective synthesis are well-established. The functionalization strategies discussed in other sections, such as modifications at the pyridine C4 position or the pyrazole rings, could be adapted to incorporate chiral moieties. For instance, a chiral alcohol could be esterified with this compound-4-carboxylic acid to introduce a chiral center.

Functionalization Strategies at the Pyrazole Rings

Modifications to the pyrazole rings of the this compound ligand offer another avenue for tuning its properties. Introducing substituents at various positions on the pyrazole rings can influence the steric and electronic environment around the coordinated metal ion.

The introduction of alkyl and aryl groups onto the pyrazole rings can be achieved through various synthetic methods. These substituents can impart significant steric bulk, influencing the coordination geometry and spin-state properties of the resulting metal complexes.

One common strategy involves the use of substituted pyrazoles in the initial ligand synthesis. For example, reacting 2,6-dibromopyridine with a deprotonated substituted pyrazole, such as a pyrazole bearing an alkyl or aryl group, can yield the desired functionalized bpp ligand.

Alkylation of deprotonated di{1H-pyrazol-3-yl}pyridine (3-bpp) has been successfully employed to synthesize a range of N-alkylated derivatives, including 2,6-di(1-methyl-pyrazol-3-yl)pyridine, 2,6-di(1-allyl-pyrazol-3-yl)pyridine, 2,6-di(1-benzyl-pyrazol-3-yl)pyridine, and di(1-isopropyl-pyrazol-3-yl)pyridine researchgate.net. These ligands have been used to prepare iron(II) complexes, and their crystal structures have been determined researchgate.net.

Furthermore, a one-pot synthetic route has been developed that allows for the functionalization of the 2,6-bis(pyrazol-1-yl)pyridine backbone at the 4- and 4''-pyrazole positions researchgate.net. This method provides a convenient way to introduce a variety of substituents symmetrically.

The table below summarizes some examples of alkyl and aryl substituted this compound derivatives and their synthetic precursors.

| Substituent Position | Substituent | Precursor |

| Pyrazole N1 | Methyl | di{1H-pyrazol-3-yl}pyridine |

| Pyrazole N1 | Allyl | di{1H-pyrazol-3-yl}pyridine |

| Pyrazole N1 | Benzyl | di{1H-pyrazol-3-yl}pyridine |

| Pyrazole N1 | Isopropyl | di{1H-pyrazol-3-yl}pyridine |

| Pyrazole C4 | Ethylcarboxy | 2,6-dibromopyridine and ethyl pyrazole-4-carboxylate |

| Pyrazole C5 | Trifluoromethyl | Not specified |

The incorporation of functional groups capable of hydrogen bonding or further derivatization, such as hydroxymethyl and carboxyethyl groups, onto the pyrazole rings can significantly impact the properties of the resulting ligands and their metal complexes.

The synthesis of 2,6-di[4-(hydroxymethyl)pyrazol-1-yl]pyridine has been achieved through the reduction of the corresponding dicarboxylate ester, 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine, using sodium borohydride researchgate.net. The precursor ester is synthesized by reacting 2,6-dibromopyridine with the sodium salt of ethyl pyrazole-4-carboxylate researchgate.net.

The introduction of carboxylic acid groups can be accomplished by synthesizing 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid, which can then be esterified with various alcohols mdpi.com. For instance, phenyl and benzyl esters have been synthesized using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent mdpi.com. While this example places the carboxyl group on the pyridine ring, similar strategies could potentially be adapted for functionalization at the pyrazole rings.

The presence of these functional groups can lead to the formation of hydrogen-bonded networks in the solid state, influencing the packing of the molecules and potentially the spin-crossover behavior of their iron(II) complexes.

Synthesis of Ditopic and Polymeric this compound Ligands

Expanding the this compound framework to create ditopic and polymeric ligands has led to the development of coordination polymers and metal-organic frameworks (MOFs) with interesting structural topologies and properties.

A common strategy for creating ditopic ligands is to link two bpp units together. For example, the "back-to-back" ligand 1,2-bis[2,6-di(1-pyrazolyl)pyrid-4-yl]ethane has been synthesized from 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine researchgate.net. Another example is bis[2,6-di(pyrazol-1-yl)pyrid-4-yl]disulfide, which has been shown to form soluble oligomeric complexes with iron(II) and zinc(II) researchgate.net.

The synthesis of coordination polymers often involves the use of ligands with divergent coordinating groups. Several novel ditopic ligands featuring a central pyrazole ring have been synthesized for this purpose researchgate.net. These ligands typically possess two coordinating functions, such as carboxylate, tetrazolate, or imidazole groups, which can bridge between metal centers to form extended one-, two-, or three-dimensional networks researchgate.netnih.gov.

For instance, mixed-ligand binuclear complexes and coordination polymers have been synthesized using 2,6-pyridinedicarboxylate (2,6-PDC) and a bidentate N,N'-donor ligand like 4,4'-bis(1-imidazolyl)biphenyl (BIBP) researchgate.net. In these structures, the 2,6-PDC ligand chelates to the metal ion, while the BIBP ligand bridges between metal centers to form dinuclear complexes or one-dimensional polymers researchgate.net.

The design and synthesis of these ditopic and polymeric ligands are crucial for the development of new functional materials with applications in areas such as catalysis, gas storage, and molecular magnetism.

Coordination Chemistry of 2,6 Di 1 Pyrazolyl Pyridine Complexes

General Coordination Modes and Geometries

Tridentate N-donor Coordination

The 2,6-di(1-pyrazolyl)pyridine ligand typically acts as a neutral tridentate N-donor, coordinating to a metal center through the nitrogen atom of the central pyridine (B92270) ring and one nitrogen atom from each of the two pyrazolyl rings. mdpi.commdpi.com This coordination mode is a defining feature of bpp chemistry, leading to the formation of stable, often pseudo-octahedral, complexes with a variety of transition metals. mdpi.comnih.gov The planarity of the ligand system, with the pyrazolyl rings being nearly coplanar with the pyridine ring, contributes to the stability of these complexes. mdpi.com

Five- and Six-Coordinate Geometries of Metal Complexes

While six-coordinate, pseudo-octahedral geometries are most common for bpp complexes, particularly with iron(II), five-coordinate species have also been isolated and characterized. mdpi.comresearchgate.net A notable example is the cobalt(II) complex, [Co(bpp)Cl₂], which exhibits a distorted trigonal bipyramidal geometry. mdpi.com This blue solid can reversibly transform into the pink, six-coordinate octahedral complex [Co(bpp)(H₂O)₃]Cl₂ upon exposure to moisture. mdpi.com This transformation highlights the structural flexibility of bpp complexes.

In the more prevalent six-coordinate complexes, such as [Fe(bpp)₂]²⁺, the two bpp ligands are arranged meridionally around the metal ion. mdpi.com The resulting geometry is often distorted from a perfect octahedron. mdpi.com This distortion, particularly in high-spin iron(II) complexes, is characterized by a deviation of the trans-N(pyridyl)-Fe-N(pyridyl) angle (ϕ) from the ideal 180° and a canting of the two bpp ligands relative to each other, resulting in a dihedral angle (θ) of less than 90°. nih.govacs.org The extent of this angular distortion can be significant and has been found to be the largest yet observed for a mononuclear complex in certain derivatives. nih.govacs.orgacs.org

| Complex | Metal Ion | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| [Co(bpp)Cl₂] | Co(II) | 5 | Distorted Trigonal Bipyramidal | mdpi.com |

| [Co(bpp)(H₂O)₃]Cl₂ | Co(II) | 6 | Octahedral | mdpi.com |

| [Fe(bpp)₂]²⁺ | Fe(II) | 6 | Distorted Octahedral | researchgate.netnih.gov |

| [Ru(bpp)(DMSO)Cl₂] | Ru(II) | 6 | Distorted Octahedral | mdpi.com |

| [Pd(bpp)Cl]Cl | Pd(II) | 4 | Square Planar | mdpi.com |

| [Cu₂Br₂(ClO₄)₂(bppy)₂] | Cu(II) | 6 | Pseudo-octahedral | iucr.org |

| [CuBr₂(bppy)] | Cu(II) | 5 | Distorted Square-pyramidal | iucr.org |

Spin Crossover (SCO) Phenomena in this compound Iron(II) Complexes

Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are a cornerstone of spin-crossover (SCO) research. researchgate.netnih.gov These complexes can exhibit a transition between a low-spin (LS, S=0) diamagnetic state and a high-spin (HS, S=2) paramagnetic state in response to external stimuli such as temperature or light. mdpi.com The moderate ligand field strength provided by the bpp ligand facilitates this phenomenon, making these systems highly versatile for studying and tuning SCO behavior. nih.gov

Design Principles for Tuning SCO Behavior

The SCO properties of [Fe(bpp)₂]²⁺ complexes are highly tunable through chemical modifications of the bpp ligand. researchgate.netmdpi.com A key design principle is the introduction of substituents at various positions on the bpp skeleton, which can predictably influence the spin state of the coordinated iron atom. mdpi.com The electronic and steric properties of these substituents play a crucial role in modulating the ligand field strength and the stability of the LS and HS states. mdpi.com

Another important factor is the angular distortion of the [FeN₆] coordination core. researchgate.net A novel angular Jahn-Teller distortion has been identified in several of these compounds, which can limit the occurrence of SCO to a narrow range of inter-ligand angles that can accommodate both spin states. researchgate.net The transition from the LS to the HS state is accompanied by significant structural changes, including an increase in the Fe-N bond lengths and a distortion of the coordination environment from octahedral towards an edge-bicapped tetrahedron. mdpi.com This distortion can be quantified by the "twist" angle (θ) between the ligand planes and the "rotation" angle (ϕ) of the trans N-Fe-N bond. mdpi.com For a spin transition to the LS state to occur, these angles generally need to be within certain limits, typically ϕ > 172° and/or θ > 76°. mdpi.com

Influence of Ligand Substituents on Spin State Transitions

The introduction of various functional groups onto the bpp ligand framework has a profound impact on the spin state transition. researchgate.netmdpi.comresearchgate.net Substituents can be introduced at almost every position of the 2,6-di(pyrazol-1-yl)pyridine skeleton, leading to a vast library of iron(II) complexes with a wide range of SCO behaviors. researchgate.net

Electron-donating and electron-withdrawing groups at the 4-position of the pyridine ring can tune the electronic properties of the ligand and, consequently, the ligand field strength. mdpi.com For instance, the introduction of an ester function as an electron-attracting group and a methyl substituent as an electron-donating group on the pyrazole (B372694) rings can modify the spin state properties. researchgate.net Similarly, functionalization with phenyl groups can lead to a highly distorted coordination environment that locks the complex in the high-spin state. mdpi.com The steric bulk of substituents can also play a significant role, with larger groups potentially preventing the structural reorganization required for the transition to the low-spin state. researchgate.net

| Substituent (R) | Anion (X⁻) | SCO Behavior | T₁/₂ (K) | Hysteresis (K) | Reference |

|---|---|---|---|---|---|

| H | BF₄⁻ | Thermal SCO | ~180 | ~16 | mdpi.com |

| 4-fluoropyrazolyl | BF₄⁻ | Abrupt with narrow hysteresis | 164 | - | acs.org |

| 4-fluoropyrazolyl | ClO₄⁻ | Abrupt with narrow hysteresis | 148 | - | acs.org |

| 4-(isopropyldisulfanyl) | BF₄⁻ | Abrupt (in acetone (B3395972) solvate) | ~150 | - | nih.gov |

| 4-(isopropyldisulfanyl) | ClO₄⁻ | Abrupt (in acetone solvate) | ~150 | 10 | nih.gov |

| 4-(methyldisulfanyl) | BF₄⁻ | Abrupt with unsymmetrical hysteresis (in nitromethane (B149229) solvate) | >300 | - | nih.gov |

| benzyl (B1604629) 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate | BF₄⁻ | Abrupt (in acetone solvate) | 273 | 9 | mdpi.com |

Role of Anions and Solvent Molecules in SCO Properties

The spin crossover characteristics of [Fe(bpp)₂]²⁺ complexes are not solely determined by the ligand structure but are also highly sensitive to the nature of the counter-anion (X⁻) and the presence of co-crystallized solvent molecules. nih.govacs.org These components of the crystal lattice can influence the SCO properties through various intermolecular interactions, such as hydrogen bonding and crystal packing effects. mdpi.com

Different anions can lead to different SCO behaviors in the same [Fe(bpp)₂]²⁺ cation. For instance, in solution, the spin-crossover equilibrium midpoint temperature (T₁/₂) for [Fe(3-bpp)₂]X₂ varies depending on the anion, ranging from 259 K for X⁻ = BPh₄⁻ to 277 K for X⁻ = Br⁻. rsc.orgresearchgate.net

Solvent molecules incorporated into the crystal lattice can have a dramatic effect on the spin transition. nih.govacs.org The presence, absence, or exchange of solvent molecules can trigger a spin state change. acs.org For example, the desolvation of certain solvated crystals can lead to a single-crystal-to-single-crystal transformation, altering the SCO properties. nih.gov In some cases, the reversible absorption and desorption of different solvent molecules can be used to tune the spin state of the iron(II) complex. acs.org This guest-modulated SCO behavior highlights the intricate interplay between the molecular switch and its supramolecular environment.

Crystallographic Characterization of Spin States

The spin state of this compound (bpp) complexes, particularly those of iron(II), is highly sensitive to the molecular geometry and crystal packing. X-ray crystallography is a pivotal technique for characterizing these spin states, revealing distinct structural features for high-spin (HS) and low-spin (LS) forms.

In the HS state, iron(II) complexes of bpp derivatives often exhibit a significant distortion from an ideal octahedral geometry. nih.gov This is frequently characterized by a deviation of the trans-N(pyridyl)-Fe-N(pyridyl) angle (ϕ) from the ideal 180°. nih.govmdpi.com For instance, the iron(II) complexes [FeL2][BF4]2 (1a) and [FeL2][ClO4]2 (1b), where L is 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine, are in the HS state and display a highly distorted six-coordinate geometry. nih.gov This distortion is considered a key factor in stabilizing the HS state. nih.govmdpi.com In some cases, two different polymorphs of the same complex can be isolated, one being crystallographically characterized as HS and the other as LS or exhibiting spin-crossover (SCO) behavior. mdpi.com A notable example is [Fe(L3)2][BF4]2·2MeNO2, where one polymorph is HS while the other shows the onset of SCO above room temperature. mdpi.com The HS polymorph is trapped in its state by a twisted coordination geometry, significantly distorted from the idealized D2d symmetry. mdpi.com

Conversely, the LS state is associated with a more regular octahedral coordination environment. The transition from HS to LS upon cooling is accompanied by a significant contraction of the Fe-N bond lengths. This structural reorganization is a hallmark of the SCO phenomenon and is readily observed through variable-temperature crystallographic studies. The rigidity of the bpp ligand framework, combined with the flexibility of counteranions and solvent molecules, can allow for substantial structural changes during the spin transition. nih.gov

The structural parameters obtained from crystallography, such as bond lengths, coordination angles, and intermolecular interactions, provide crucial insights into the factors governing the spin state of these complexes.

Hysteresis and Bistability in SCO Systems

Spin-crossover (SCO) systems based on this compound (bpp) can exhibit hysteresis, a phenomenon where the spin transition temperature upon heating (T½↑) differs from that upon cooling (T½↓). This bistability is a key feature for potential applications in molecular switches and data storage. nih.govchemrxiv.org The width of the hysteresis loop (ΔT = T½↑ - T½↓) is a measure of the system's memory capacity.

Several iron(II) complexes with bpp derivatives have been shown to exhibit abrupt and hysteretic SCO. For example, an acetone solvate of [Fe(L5)2][BF4]2 (where L5 is benzyl 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate) displays a relatively abrupt spin transition at T½ = 273 K with a 9 K thermal hysteresis. mdpi.com Another example, Fe(bpCOOEt2p)22·1.5MeNO2, shows an abrupt and hysteretic thermal spin transition near room temperature, which is associated with a crystallographic phase transition. nih.govacs.org

The presence and width of the hysteresis loop are highly dependent on the cooperativity of the spin transition, which is influenced by intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking. nih.gov The solvent molecules present in the crystal lattice can also play a crucial role in modulating the hysteresis. For instance, the complex [Fe(L1)2]X2·Me2CO (L1 = 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine) shows an abrupt spin transition with up to 22 K of thermal hysteresis. nih.gov Upon desolvation, the resulting solvent-free material, 1X2·sf, exhibits an even wider hysteresis of up to 38 K. nih.gov

A new series of iron(II) complexes, Fe(BPP-CN)22, where BPP-CN is 2,6-bis(1H-pyrazol-1-yl)pyridine-4-carbonitrile, has demonstrated stable and bistable SCO characteristics. chemrxiv.org The solvent-free complex Fe(BPP-CN)22 shows a complete and abrupt SCO with a thermal hysteresis width of 28 K, which is the widest stable hysteresis reported for this family of complexes exhibiting abrupt SCO. chemrxiv.org In its first cycle, this complex showed a hysteresis width of 35 K. chemrxiv.org

Photoinduced Spin State Transitions (LIESST)

Certain this compound (bpp) complexes can undergo a photoinduced spin state transition, a phenomenon known as the Light-Induced Excited Spin-State Trapping (LIESST) effect. nih.govacs.orgwhiterose.ac.uk This process involves irradiating a low-spin (LS) complex at low temperatures with light of a specific wavelength, which excites it to a metastable high-spin (HS) state. whiterose.ac.uk This metastable HS state can persist for a significant amount of time at low temperatures. whiterose.ac.uk The reverse process, from the metastable HS state back to the stable LS state, can be induced by irradiation with light of a different wavelength (reverse-LIESST) or by heating the sample above a certain temperature, known as T(LIESST). whiterose.ac.uk

The LIESST effect has been observed in several iron(II) complexes of bpp derivatives. For instance, solvatomorphs of the iron(II) complex of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine (bpCOOEt2p) exhibit the LIESST effect. nih.govacs.org In one case, an iron(II) SCO complex with carboxylic acid groups at the 4-pyrazolyl positions showed an unexpectedly high T(LIESST) of 120 K, which was associated with a significant structural reorganization during the spin transition. nih.govacs.org

The efficiency of the LIESST effect is related to the structural changes that accompany the spin transition. The process involves excitation from the 1A1 (LS) ground state to higher energy singlet or triplet states, followed by intersystem crossing to the 5T2 (HS) state. whiterose.ac.uk The reverse LIESST involves excitation from the metastable 5T2 state to the 5E state, followed by relaxation back to the 1A1 ground state. whiterose.ac.uk

Computational Studies on SCO Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the mechanisms of spin-crossover (SCO) in this compound (bpp) complexes. nih.govmdpi.comnih.govacs.org These studies provide insights into the electronic structure, molecular geometries, and energetic landscape of both the high-spin (HS) and low-spin (LS) states, which are often difficult to probe experimentally.

DFT calculations have been used to investigate the significant angular distortions observed in the coordination geometries of HS iron(II) bpp complexes. nih.govmdpi.com By mapping the energy profile of these distortions, researchers can understand the energetic favorability of certain geometries and how they influence the spin state. nih.gov For example, calculations on [Fe(bpp)2]2+ have shown that distortions in the trans-N{pyridyl}-Fe-N{pyridyl} angle (ϕ) of up to 25° from the ideal 180° have a small energy penalty, suggesting that both distorted and undistorted geometries are accessible. nih.gov

Furthermore, computational studies can elucidate the role of ligand substituents on the SCO properties. DFT calculations have shown that electron-donating substituents on the pyridyl ring can lower the energy penalty associated with the distortion pathway, making these complexes more likely to undergo cooperative spin transitions. nih.gov Natural population analysis can reveal changes in the Fe-N bond character during these distortions. nih.gov

DFT has also been employed to study the potential for stretching-induced spin-state switching in molecular junctions of bpp complexes, which is relevant for the development of molecular electronic devices. nih.govacs.org These calculations can help predict how the spin state of a single molecule might be controlled by mechanical forces. nih.govacs.org

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Design and Synthesis of this compound-Based CPs and MOFs

The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound (bpp) as a ligand is a growing area of research, aiming to create materials with interesting properties such as spin-crossover (SCO) behavior in a polymeric network. mdpi.comdntb.gov.ua However, the synthesis of such materials presents challenges. The harsh solvothermal conditions often used for CP and MOF synthesis can be detrimental to the stability of some SCO complexes. mdpi.comdntb.gov.ua

One strategy to incorporate bpp-type ligands into CPs is to functionalize the bpp core with additional coordinating groups. For example, 2,6-di(pyrazol-1-yl)-4-carboxypyridine and its derivatives can be used as building blocks. researchgate.net The carboxylic acid group provides an additional coordination site for linking metal centers into extended networks. researchgate.net

An innovative approach involves using a pre-formed complex like Fe(LOH)22, where LOH has a hydroxyl group, as a linker. This complex can then be reacted with other metal ions to form heterometallic CPs. mdpi.comdntb.gov.ua In some cases, a proton-coupled electron transfer (PCET) process can occur, leading to the formation of CPs. mdpi.comdntb.gov.ua For example, two 1D-coordination polymers of iron(III) were synthesized from an iron(II) precursor via a PCET-assisted process. mdpi.comdntb.gov.ua

The synthesis conditions, such as temperature and solvent, play a critical role in the final structure of the CP or MOF. Both mild diffusion conditions and harsh solvothermal conditions have been explored to generate new polymeric structures. mdpi.comdntb.gov.ua

Role of Flexible Dicarboxylate Linkers in CP Formation

Flexible dicarboxylate linkers are often employed as auxiliary ligands in the construction of coordination polymers (CPs) with bpp-type ligands. These linkers can bridge metal centers, influencing the dimensionality and topology of the resulting network. The flexibility of the dicarboxylate allows it to adopt various conformations and coordination modes, leading to a diverse range of CP structures. rsc.org

For example, in a series of zinc complexes with a 2,6-di(3-pyrazolyl)pyridine ligand, different spanning flexible dicarboxylic acids such as oxalic acid, succinic acid, glutaric acid, adipic acid, and suberic acid were used as auxiliary ligands. rsc.org The coordination mode of the dicarboxylate ligand was found to vary depending on its chain length and flexibility. For instance, the oxalate (B1200264) ligand exhibited both bridging and terminal coordination modes, while the glutaric acid ligand adopted a bridging mode. rsc.org

The use of these flexible linkers, in conjunction with the bpp ligand, allows for the fine-tuning of the final structure of the CP. The interplay between the rigid bpp ligand and the flexible dicarboxylate linker can lead to the formation of 1D, 2D, or 3D networks with specific properties. bohrium.com The choice of the dicarboxylate ligand can significantly impact the final structure, as demonstrated by the formation of different network topologies with different carboxylate ligands. bohrium.com

Supramolecular Interactions in Extended Frameworks

The structure and properties of this compound (bpp) complexes can be significantly influenced by supramolecular interactions, leading to the formation of extended frameworks. These non-covalent interactions, including hydrogen bonding and π-π stacking, play a crucial role in the ordering of the complex entities within the crystal lattice. acs.org

For instance, in the crystalline structure of 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2), a derivative of bpp, the ligands organize into one-dimensional (1D) chains through C–H···N hydrogen bonds between the bpp moieties. acs.org These chains are further packed in the crystal lattice, and π-π stacking interactions are observed between the thiophene (B33073) and bpp groups of adjacent molecules, with intermolecular contact distances ranging from 3.32 to 3.40 Å. acs.org

The introduction of functional groups to the bpp ligand can be used to direct these supramolecular interactions. For example, ligands functionalized with bithiophene and hexyl-bithiophene moieties connected via an ethynyl (B1212043) spacer have been designed to create planar ligand skeletons. nih.gov This planarity is advantageous for developing conductive systems and allows for the potential anchoring of the complexes to surfaces, which is relevant for the fabrication of molecular devices. nih.govceitec.eu

In the formation of coordination polymers, hydrogen bonding plays a critical role in assembling the final structure. In one example, chains of complexes are linked by charge-assisted hydrogen bonds between deprotonated and non-deprotonated hydroxyl groups. mdpi.com Additionally, weak parallel-displaced stacking interactions can occur between different aromatic groups within the structure. mdpi.com The ability to tune these supramolecular interactions is key to controlling the properties of the resulting materials, particularly in the context of spin-crossover (SCO) behavior. ceitec.eu

Proton-Coupled Electron Transfer (PCET) in CP Formation

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. nih.gov This process is crucial in various chemical and biological systems and has been utilized in the synthesis of coordination polymers (CPs) involving this compound (bpp) and its derivatives. mdpi.comnih.gov

In the context of bpp chemistry, PCET has been observed in the formation of iron(III) coordination polymers from iron(II) precursors. mdpi.comnih.gov A notable example involves a hydroxyl-substituted bpp derivative, where the hydroxyl group of the ligand acts as the proton source and the iron(II) metal center serves as the electron source. mdpi.comnih.gov This process leads to the deprotonation of the ligand and the simultaneous oxidation of the iron from Fe(II) to Fe(III). mdpi.comnih.gov Such PCET-assisted synthesis has been successfully employed to create novel coordination polymers, including a 1D chain structure. mdpi.com

The term PCET encompasses a range of processes, including stepwise pathways (proton transfer followed by electron transfer, or vice versa) and concerted mechanisms. nih.gov In some systems, the transfer of a proton and an electron can occur from different parts of a molecule or complex. nih.gov The study of PCET in bpp systems highlights a sophisticated method for controlling the structure and properties of coordination polymers, potentially leading to materials with interesting electronic and magnetic functionalities. mdpi.com

Coordination with Various Transition Metals

The this compound (bpp) ligand and its derivatives form stable complexes with a wide range of transition metals, including iron (Fe), ruthenium (Ru), palladium (Pd), platinum (Pt), cobalt (Co), zinc (Zn), copper (Cu), silver (Ag), and rhenium (Re). mdpi.comresearchgate.netresearchgate.net The versatile coordination ability of bpp arises from its tridentate N-donor framework, which can be readily modified to tune the electronic and steric properties of the resulting metal complexes. mdpi.com

The coordination of bpp to different metal centers leads to a variety of geometries and properties. For instance, with iron(II), it often forms octahedral complexes of the type [Fe(bpp)₂]²⁺, which are well-known for exhibiting spin-crossover (SCO) behavior. researchgate.net Ruthenium(II) and palladium(II) also form complexes with bpp, adopting distorted octahedral and square planar geometries, respectively. mdpi.com Platinum(II) complexes with bpp have been synthesized and studied for their luminescent properties. mdpi.com

Cobalt(II) complexes with bpp can exhibit reversible five-to-six coordinate transformations, highlighting the structural adaptability of these systems. researchgate.net Zinc(II), copper(II), and silver(I) have also been incorporated into coordination polymers and discrete complexes with bpp derivatives, with applications in catalysis and materials science. mdpi.comdiva-portal.orgmdpi.com The coordination chemistry of bpp with these and other transition metals continues to be an active area of research, driven by the potential applications of the resulting complexes in areas such as molecular magnetism, catalysis, and optoelectronics. mdpi.comresearchgate.net

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound (bpp) and its derivatives relies heavily on a suite of spectroscopic techniques, including Infrared (IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. mdpi.comresearchgate.net These methods provide crucial information about the coordination environment of the metal ion, the electronic structure of the complex, and the nature of the ligand-metal bonding.

Infrared (IR) Spectroscopy is used to confirm the coordination of the bpp ligand to the metal center. Changes in the vibrational frequencies of the pyridine and pyrazole rings upon complexation are indicative of bonding. For example, in an iridium(III) complex, the C=N stretching band of the pyridine and phenyl rings was observed at 1598 cm⁻¹, while C=C stretching bands appeared at 1554 and 1400 cm⁻¹. analis.com.my

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex. For a palladium(II) complex, [Pd(bpp)Cl]Cl, the electronic spectrum showed a broad d-d transition around 400 nm and intraligand π-π* transitions between 250-300 nm. mdpi.com In a cobalt(II) complex, a broad absorption at 677 nm was characteristic of a five-coordinate geometry, which shifted to 540 nm upon changing to an octahedral coordination environment. mdpi.comresearchgate.net Ruthenium(II) complexes also exhibit characteristic metal-to-ligand charge transfer (MLCT) bands. mdpi.com

Mass Spectrometry is employed to determine the molecular weight and composition of the complexes. Electrospray ionization mass spectrometry (ESI-MS) is commonly used. For example, an iridium(III) complex displayed an ESI-MS spectrum with a peak at m/z = 823, confirming its identity. analis.com.my

These spectroscopic techniques, often used in conjunction with X-ray crystallography, provide a comprehensive picture of the structure and bonding in this compound metal complexes.

Electrochemical Properties and Redox Processes

The electrochemical behavior of this compound (bpp) complexes is a key area of investigation, as it provides insights into their electronic structure and potential applications in areas such as catalysis and redox-flow batteries. mdpi.comrsc.org Cyclic voltammetry (CV) is the primary technique used to study the redox processes of these complexes.

Ruthenium(II) complexes of bpp have been shown to undergo quasi-reversible redox processes. For example, the complex [Ru(bpp)(DMSO)Cl₂] exhibits two such processes attributed to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples, with half-wave potentials (E₁/₂) of 0.37 V and 1.0 V, respectively. mdpi.com This indicates that the ruthenium center can be oxidized in two successive one-electron steps.

The electronic properties of the bpp ligand can be tuned to influence the redox potentials of the metal center. In a series of copper(I) complexes with substituted bis(pyrazol-1-ylmethyl)pyridine ligands, the electronic effects of the substituents on the pyrazole rings were found to play a key role in their catalytic activity for water oxidation. diva-portal.org The complex with methyl substituents on the pyrazole rings was the most active in both chemical and electrocatalytic water oxidation, highlighting the importance of fine-tuning the ligand's electronic properties. diva-portal.org

In complexes containing a redox-active ferrocenyl moiety attached to a pyrazolyl ligand, the introduction of the pyrazolyl group facilitates the oxidation of the ferrocene. rsc.org However, upon coordination to a palladium or nickel center, the oxidation of the ferrocenyl moiety becomes more difficult, indicating the electrophilic nature of the metal centers. rsc.org The mechanism of this oxidation process was found to be diffusion-controlled. rsc.org

Furthermore, cobalt(II) complexes with bpp ligands can undergo redox-triggered spin crossover (SCO). mdpi.com Oxidation of [Co(II)(bpp)₂]²⁺ to Co(III) can induce a spin state change, which helps to stabilize the higher oxidation state and improve the reversibility of the redox process. mdpi.com This property is particularly relevant for applications in energy storage, such as in high-voltage flow batteries. mdpi.com

Magnetic Properties beyond Spin Crossover

While this compound (bpp) complexes, particularly those of iron(II), are renowned for their spin-crossover (SCO) properties, their magnetic behavior extends to other phenomena such as single-ion magnetism and single-molecule magnetism (SMM). mdpi.comresearchgate.net These properties are of great interest for potential applications in high-density data storage and quantum computing.

Single-molecule magnets are individual molecules that can exhibit slow relaxation of their magnetization, a property that is typically associated with bulk magnetic materials. This behavior arises from a combination of a high-spin ground state and a significant magnetic anisotropy. ub.edu

Cobalt(II) complexes with bpp-type ligands have emerged as promising candidates for SMMs. ub.edu A pseudo-octahedral cobalt(II) complex, Co(bpp-COOMe)₂₂, where bpp-COOMe is methyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate, has been shown to exhibit SMM behavior. ub.edu Magnetic measurements revealed that this complex possesses an easy-axis magnetic anisotropy. ub.edu While it shows SMM properties under an applied static magnetic field, magnetic dilution in an isostructural zinc(II) analogue allowed for the observation of slow magnetization relaxation even in a zero field. ub.edu

The magnetic properties of these complexes are highly dependent on the coordination geometry of the metal ion and the electronic nature of the ligand. ub.edu In the case of the aforementioned cobalt(II) SMM, the distorted octahedral environment, enforced by the two bpp-COOMe ligands, leads to a specific orbital energy level arrangement that favors the easy-axis anisotropy. ub.edu

The study of single-ion and single-molecule magnetism in bpp complexes represents a significant expansion of their magnetic characterization beyond the well-established SCO phenomenon. mdpi.com

Advanced Applications and Research Directions

Catalysis and Organometallic Transformations

Complexes of 2,6-di(1-pyrazolyl)pyridine are effective catalysts for a variety of organic transformations. The electronic properties of the bpp ligand, particularly the weaker donor strength of the pyrazole (B372694) units compared to pyridine (B92270), enhance the electrophilicity of the coordinated metal center, which is a key factor in its catalytic activity. researchgate.net

Complexes of this compound with various transition metals have demonstrated significant catalytic activity in several important organic reactions. chemimpex.com

Oxidation Reactions: Zinc complexes of 2,6-di(3-pyrazolyl)pyridine derivatives have been shown to catalyze the oxidation of cyclohexane (B81311) and cyclopentane (B165970) using hydrogen peroxide under mild conditions. rsc.org

Transfer Hydrogenation: Ruthenium complexes containing this compound derivatives are active catalysts for the transfer hydrogenation of ketones. whiterose.ac.uk For instance, a ruthenium complex achieved 80% conversion of acetophenone. whiterose.ac.uk Iridium(III) complexes have also been used in the asymmetric transfer hydrogenation of ketones. mdpi.com

C-H Bond Activation: Copper(II) complexes with bpp ligands have been applied in C-H bond activation processes. mdpi.com

Polymerization and Oligomerization: The steric and electronic properties of pyrazolyl metal complexes, including those with bpp, make them useful catalysts in various organic transformations, including oligomerization reactions. researchgate.net

A summary of representative catalytic applications is presented in the table below.

| Metal Center | Ligand Derivative | Reaction Type | Substrate | Key Finding |

| Zinc | 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine | Oxidation | Cyclohexane | Potential catalytic activity in the oxidation reaction. rsc.org |

| Ruthenium | Ru(OH2)(L12)(PPh3)22 | Transfer Hydrogenation | Acetophenone | Achieved 80% conversion. whiterose.ac.uk |

| Copper(II) | Not specified | C-H Bond Activation | Not specified | Demonstrated application in C-H bond activation. mdpi.com |

| Iridium(III) | Chiral-at-metal complex | Asymmetric Transfer Hydrogenation | Ketones | Catalyzes the reaction in the presence of protic pyrazoles. mdpi.com |

The structure of the this compound ligand plays a crucial role in enhancing both the rate and selectivity of catalytic reactions. chemimpex.com The ability to introduce various substituents at different positions on the bpp framework allows for precise control over the steric and electronic environment of the metal center. researchgate.net This tunability is critical for optimizing catalyst performance. For example, in the oligomerization of ethylene, increasing the reaction time from 15 to 90 minutes with a pyrazolyl metal complex catalyst led to an increase in the C6 oligomer fraction from 33% to 76%. researchgate.net

The development of chiral versions of this compound ligands has opened the door to asymmetric catalysis, a field of immense importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral bpp derivatives have been used as ligands in various asymmetric catalytic reactions. researchgate.net

The introduction of chirality can be achieved by incorporating chiral substituents on the pyrazole rings or the pyridine backbone. These chiral ligands can then be complexed with metals like iridium or ruthenium to create catalysts for asymmetric transformations. ajchem-b.com For example, chiral Ru/TsDPEN catalysts have been used for the hydrogenation of 2-(pyridine-2-yl)quinoline derivatives to produce chiral N and P-ligands with high enantioselectivity. ajchem-b.com These products can then be converted into iridium complexes for the asymmetric hydrogenation of other molecules. ajchem-b.com While the field is still developing, the modular nature of the bpp ligand provides a promising platform for the design of new and efficient chiral catalysts. ajchem-b.com

Luminescent and Photonic Materials

The coordination of this compound and its derivatives to various metal ions, particularly d10 metals and lanthanides, can lead to the formation of highly luminescent complexes. rsc.orgresearchgate.net These materials are of great interest for applications in lighting, displays, sensors, and other photonic devices. mdpi.comresearchgate.net

The synthesis of luminescent bpp complexes involves reacting the ligand with a suitable metal salt. researchgate.net A variety of luminescent complexes have been reported, including those with:

Platinum(II): Square planar platinum(II) complexes with bpp, such as [Pt(bpp)Cl]Cl·H2O and Pt(bpp)(Ph), exhibit luminescence arising from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-to-ligand charge transfer (LLCT) states. mdpi.comresearchgate.net

Copper(I): The flexible coordination geometry of bpp makes it suitable for forming luminescent complexes with Cu(I).

Zinc(II): Zinc complexes with 2,6-di(3-pyrazolyl)pyridine derivatives have been synthesized and their photoluminescent properties studied. rsc.org

Ruthenium(II): Ruthenium(II) complexes of bpp, such as [Ru(bpp)(DMSO)Cl2], have been investigated for their luminescent applications. mdpi.com

Lanthanides: Lanthanide complexes with bpp derivatives are known to be luminescent and have potential applications in biological sensing. researchgate.net A terbium(III) complex has been specifically designed for luminescence applications. uq.edu.au

The synthesis of these complexes is often straightforward, and their luminescent properties can be systematically investigated. mdpi.com

A key advantage of the this compound ligand system is the ability to tune the photophysical properties of its metal complexes by modifying the ligand structure. mdpi.com Introducing different functional groups at the 4-position of the pyridine ring or on the pyrazole rings can significantly alter the electronic structure and, consequently, the absorption and emission characteristics of the resulting complexes. researchgate.net

Donor-Acceptor Systems: A series of donor-π-acceptor type molecules have been synthesized using a bpp core as the acceptor and various donor aromatic aldehydes. acs.org These compounds exhibit bright fluorescence, with absorption maxima in the visible region (400–495 nm) attributed to intramolecular charge transfer (ICT). acs.org The emission spectra of these molecules are highly sensitive to solvent polarity, indicating a stabilization of the excited state in more polar solvents. acs.org

Pyrene (B120774) Functionalization: Bpp ligands have been functionalized with pyrene moieties. rsc.org The nature of the linker between the bpp core and the pyrene unit was found to dramatically influence the properties of the corresponding iron(II) complexes. rsc.org

Carboxylate and Ester Derivatives: The introduction of carboxylate and ester groups is a common strategy for modifying bpp ligands. researchgate.net For example, 2,6-di(pyrazol-1-yl)-4-carboxypyridine has been synthesized as a versatile precursor for further functionalization. researchgate.net

This ability to systematically modify the ligand allows for the rational design of luminescent materials with tailored properties for specific applications. mdpi.comresearchgate.net

Applications in Sensors and Optoelectronic Devices

Complexes incorporating the this compound (bpp) ligand are recognized for their potential in the development of advanced materials for sensors and electronic devices. chemimpex.com The tunable electronic properties and strong chelating ability of the bpp ligand make it a valuable component in this research area. chemimpex.com Ruthenium(II) and Palladium(II) complexes with bpp, such as [Ru(bpp)(DMSO)Cl₂] and [Pd(bpp)Cl]Cl, have been synthesized and characterized to explore their distinct electronic and redox properties, which are influential for their potential use in optoelectronic materials. mdpi.com

Cyclic voltammetry studies of the Ru(II)-bpp complex revealed two quasi-reversible redox processes, attributed to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples, highlighting its potential for photoactive applications. mdpi.com The electronic spectrum of this complex showed a broad d–d transition and intraligand π–π* transitions. mdpi.com These characteristics, stemming from the specific coordination of the bpp ligand, are foundational for applications in photovoltaic and organometallic molecular devices. researchgate.net

Reversible Luminescent Switching

A significant area of advancement for materials based on this compound is the development of systems capable of reversible luminescent switching. mdpi.comresearchgate.net This phenomenon is often linked to the spin-crossover (SCO) properties of metal complexes, where changes in the spin state of the central metal ion, induced by external stimuli like temperature or light, can modulate the material's luminescence. mdpi.com Research has highlighted SCO-driven conductivity modulation and reversible luminescent switching as notable achievements in the field. researchgate.net These functionalities are key for creating stimuli-responsive materials where optical outputs can be controlled, paving the way for applications in molecular switches and data storage. mdpi.comresearchgate.net

Supramolecular Chemistry and Host-Guest Systems

The this compound ligand and its derivatives are versatile building blocks in supramolecular chemistry, facilitating the construction of complex architectures and host-guest systems. mdpi.comwhiterose.ac.uk The ligand's robust tridentate N-donor framework is suitable for coordinating with a wide range of metals, forming the basis for elaborate molecular and supramolecular structures. mdpi.comresearchgate.net

Formation of Supramolecular Architectures

The bpp ligand framework allows for extensive functionalization, which can be used to direct the assembly of sophisticated supramolecular structures. mdpi.com Modifications to the bpp skeleton, such as the introduction of carboxylate groups or extended aromatic systems, influence the self-assembly processes that lead to these architectures. mdpi.comresearchgate.net For instance, iron(II) complexes with bpp ligands substituted at the 4-pyrazolyl positions have been shown to form robust structures with channels, a key feature of porous coordination polymers or metal-organic frameworks (MOFs). nih.govacs.org These organized systems are capable of hosting guest molecules, which can reversibly enter or exit the channels without causing the framework to collapse. nih.govacs.org The parent 1-bpp ligand has been used to produce heteroleptic and sometimes homoleptic coordination polymers (CPs) with various transition metals. mdpi.com

Host-Guest Interactions and Recognition Phenomena

A compelling aspect of bpp-based systems is their ability to engage in host-guest interactions, where the properties of the host complex are sensitive to the presence of guest molecules. nih.govacs.org This is particularly evident in spin-crossover compounds, where the absorption, desorption, or exchange of guest solvent molecules can trigger a change in the magnetic state of the central iron(II) ion. acs.orgd-nb.info

A detailed study on solvatomorphs of an iron(II) complex with 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine illustrates this phenomenon. nih.govresearchgate.net A robust crystal structure was formed with channels that permit the removal and uptake of different solvent molecules via vapor diffusion. nih.govresearchgate.net This guest exchange occurs in a single-crystal to single-crystal fashion and directly modulates the spin state of the iron(II) center. researchgate.net The ability to reversibly tune the material's magnetic properties by exposure to different solvents demonstrates a sophisticated level of molecular recognition. researchgate.net

Table 1: Guest-Modulated Spin-Crossover in an Iron(II)-bpp Complex This table shows how different solvent guest molecules affect the spin state of the Fe(bpCOOEt₂p)₂₂ complex.

| Solvent Guest | Resulting Compound | Observed Effect on Spin State | Citation |

| Nitromethane (B149229) | Fe(bpCOOEt₂p)₂₂·MeNO₂ | Reversible SCO properties | researchgate.net |

| Acetone (B3395972) | Fe(bpCOOEt₂p)₂₂·0.5Me₂CO | Stabilization of the low-spin state | researchgate.net |

| Acetonitrile | Fe(bpCOOEt₂p)₂₂·MeCN | Stabilization of the high-spin state | researchgate.net |

Self-Assembly into Functional Nanostructures

The directed self-assembly of bpp-based molecules into functional nanostructures is a key research direction driven by non-covalent interactions. mdpi.comresearchgate.netwiley.com These interactions, including π–π stacking, hydrogen bonding, and metal-ligand interactions, can guide the organization of molecules into well-defined one-dimensional (1D) crystalline structures like nanowires. wiley.com

For example, luminescent organoplatinum(II) complexes featuring a bpp-analogue ligand have been shown to self-assemble from solution into crystalline nanowires. wiley.com In these structures, the complex cations pack in a head-to-tail arrangement, driven by intermolecular π–π and Pt(II)⋯Pt(II) interactions, resulting in a 1D stacked architecture. wiley.com Furthermore, intermolecular hydrogen bonding can extend the structure, demonstrating how molecular-level design dictates the final nanostructure. wiley.com The ability to form such organized assemblies is crucial for developing functional soft materials and surface structures. whiterose.ac.uk

Sensing Applications

The unique properties of this compound complexes make them highly suitable for sensing applications. chemimpex.comresearchgate.net Their utility as sensors often stems from changes in their physical properties, such as color or magnetism, in response to their environment. nih.govacs.org

Iron(II)-bpp complexes that exhibit guest-modulated spin-crossover are appealing systems for chemical sensors. acs.orgresearchgate.net The reversible absorption of guest molecules, such as solvents, can induce a spin-state transition that is readily detectable, forming the basis of a sensing mechanism. nih.govacs.org For example, the reversible tuning of the spin state in an iron(II) complex by exposure to different solvent vapors serves as a direct demonstration of this capability. researchgate.net

Furthermore, the bpp framework has been incorporated into podands that form strongly emissive lanthanide complexes. whiterose.ac.uk These have been explored for applications in biological sensing, where the luminescence of the complex can report on the presence of specific analytes. researchgate.net The versatility of the bpp ligand allows for the attachment of various functional groups, including tethers for binding to surfaces, which is a critical feature for the development of practical sensor devices. mdpi.com

Development of Chemical Sensors

The strong chelating ability and tunable electronic properties of this compound make it a valuable component in the creation of chemical sensors. chemimpex.com Bpp and its derivatives are utilized in the development of sensors due to their capacity to form stable complexes with transition metals, which can induce measurable changes in physical properties upon binding to a target analyte. chemimpex.com This characteristic is fundamental to the design of sensors for various applications.

Research has demonstrated that iron(II) complexes of bpp derivatives can be incorporated into thin films. For instance, [Fe(bpp)₂(BF₄)₂] has been successfully spin-coated onto substrates to create smooth thin films approximately 30 nm thick. nih.gov These films retain their spin-transition properties, exhibiting an abrupt change near 260 K. nih.gov This transition is accompanied by a discernible change in the film's electrical resistance, a property that can be harnessed for sensing applications. nih.gov

Furthermore, the integration of bpp complexes into more complex systems, such as organic electroluminescent devices, highlights their potential in sensor development. When a bpp-based iron complex was blended with chlorophyll (B73375) a, the spin state of the iron complex was found to modulate the electroluminescence of the device. nih.gov Above the spin transition temperature, the complex is in a high-spin state, allowing for normal electroluminescence. nih.gov Below this temperature, the low-spin state of the complex nearly completely quenches the light emission. nih.gov This on/off switching capability based on the spin state demonstrates the potential for creating highly sensitive and specific sensors.

Detection and Quantification of Metal Ions

As a chelating agent, this compound is effectively used in the detection and quantification of metal ions. chemimpex.com Its molecular structure, featuring two pyrazole rings attached to a central pyridine core, allows it to bind strongly and selectively to various metal ions. chemimpex.com This property is crucial for analytical methods aimed at identifying and measuring the concentration of metal ions in different matrices, including environmental samples. chemimpex.com The formation of coordination complexes with metal ions such as copper and zinc has been demonstrated. biosynth.com

The interaction between bpp and metal ions leads to the formation of stable complexes, which can be detected through various analytical techniques. chemimpex.com The changes in the spectroscopic or electrochemical properties of the bpp ligand upon complexation can be correlated to the concentration of the metal ion, thereby enabling its quantification. This makes bpp a valuable tool in analytical chemistry for monitoring metal ion pollution and in other applications where precise metal ion measurement is required. chemimpex.com

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding and predicting the properties of this compound and its metal complexes.

Density Functional Theory (DFT) Calculations on Electronic Structure and Properties

DFT calculations have been widely employed to investigate the electronic structure and properties of bpp and its derivatives. These theoretical approaches have been used to determine key electronic properties of metallo-molecules, including ionization potential, electron affinity, and energy gaps. researchgate.net A combination of experimental techniques like IR, Raman, and NMR spectroscopy with time-dependent DFT (TD-DFT) calculations has shown strong correlations between measured and calculated vibrational frequencies and NMR shifts, validating the structural assignments of bpp-based ligands. nih.govmdpi.com

These computational studies have also highlighted the potential of bpp in nonlinear optical applications and materials requiring good charge transport due to its relatively high conductivity and hyperpolarizability parameters. nih.govmdpi.com Furthermore, DFT calculations have been used to understand the optical performance of these systems by simulating their absorption spectra in the ultraviolet and infrared regions. researchgate.net

Prediction of Spin State Behavior and Coordination Geometries

A significant area of research for bpp complexes, particularly with iron(II), is their spin-crossover (SCO) behavior. nih.gov DFT calculations have proven to be a powerful tool in predicting the spin state of these complexes in advance of their synthesis. acs.org An excellent correlation has been observed between the DFT-calculated ¹⁵N NMR chemical shift of substituted bpp ligands and the experimentally observed spin-crossover switching temperatures (T₁/₂) of the corresponding iron(II) complexes in solution. acs.org This predictive capability is a major advancement in the field, allowing for the rational design of SCO materials with tailored properties. acs.org

Gas-phase DFT calculations have also been used to reproduce the spin-state preferences of various iron(II) complexes of bpp and its isomers. bohrium.com These studies have shed light on the interplay between the σ-basicity and π-acidity of the heterocyclic donor atoms, which have opposing effects on the molecular ligand field and thus influence the spin state. bohrium.com

Moreover, DFT calculations have been used to investigate the angular distortions from ideal D₂d symmetry that are common in high-spin [Fe(bpp)₂]²⁺ complexes. nih.govnih.gov These calculations have identified minimum energy structural pathways for these distortions and have shown that the energy profile of the distortion is dependent on the nature of the ligand substituents. nih.gov For instance, complexes with electron-donating pyridyl substituents are predicted to be more likely to undergo cooperative spin transitions. nih.gov

Molecular Dynamics Simulations for Supramolecular Systems

While specific examples of molecular dynamics simulations focusing solely on bpp supramolecular systems are not detailed in the provided search results, the study of such systems is an active area of research. The formation of supramolecular structures through noncovalent interactions, such as hydrogen bonding and π-π stacking, is crucial in the solid-state packing of bpp complexes and influences their bulk properties, including spin-crossover behavior. csic.esacs.org

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Di(1-pyrazolyl)pyridine and its coordination complexes?

The compound is typically synthesized via hydrothermal self-assembly of transition metal salts (e.g., Zn²⁺) with pyrazolyl-pyridine ligands and auxiliary dicarboxylate ligands. For example, zinc complexes are formed by combining Zn(II) salts with 2,6-di(5-methyl/phenyl-1H-pyrazol-3-yl)pyridine and flexible dicarboxylic acids (oxalic, adipic, succinic, etc.), yielding distinct coordination geometries (e.g., octahedral or trigonal bipyramidal) . Key steps include optimizing reaction temperature, pH, and ligand stoichiometry.

Q. What characterization techniques are essential for confirming the structural integrity of metal complexes incorporating this compound?

Structural validation requires a combination of:

- Elemental analysis to confirm stoichiometry.

- Infrared (IR) spectroscopy to identify ligand coordination modes (e.g., shifts in N–H or C=O stretches).

- Single-crystal X-ray diffraction to resolve 3D coordination geometries (e.g., ZnO₃N₃ vs. ZnO₂N₃ environments).

- Powder X-ray diffraction (PXRD) to verify phase purity.

- UV-Vis spectroscopy to assess electronic transitions and ligand-field effects .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (Category 2/2A). Key precautions include:

- Using fume hoods and PPE (gloves, goggles) to avoid inhalation or contact.

- Storing in sealed containers under inert atmospheres to prevent degradation.

- Following spill protocols: isolate area, use absorbent materials, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the coordination geometry of this compound with transition metals influence catalytic performance in oxidation reactions?

The ligand’s N-donor architecture enables diverse coordination modes (μ₁-η¹ vs. μ₂-η¹), which dictate metal center accessibility. For instance, Zn(II) complexes with μ₂-bridging dicarboxylate co-ligands exhibit enhanced catalytic activity in cyclohexane oxidation due to improved substrate binding and electron transfer pathways. Reaction yields correlate with the flexibility and length of the auxiliary dicarboxylate .